molecular formula C12H6FNO B14331465 7-fluoro-5H-indeno[1,2-b]pyridin-5-one CAS No. 101419-80-1

7-fluoro-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B14331465
CAS No.: 101419-80-1
M. Wt: 199.18 g/mol
InChI Key: QOAVHIIYEIFBMQ-UHFFFAOYSA-N
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Description

7-fluoro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound with the molecular formula C12H6FNO It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the indeno[1,2-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

7-fluoro-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorine atom and ketone group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct electronic and steric properties. These features enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .

Properties

CAS No.

101419-80-1

Molecular Formula

C12H6FNO

Molecular Weight

199.18 g/mol

IUPAC Name

7-fluoroindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C12H6FNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H

InChI Key

QOAVHIIYEIFBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)N=C1

Origin of Product

United States

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